An In-depth Technical Guide to the Synthesis of 2',4',6'-Trimethylacetophenone
An In-depth Technical Guide to the Synthesis of 2',4',6'-Trimethylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathway for 2',4',6'-trimethylacetophenone, a valuable intermediate in various chemical syntheses. The document details the well-established Friedel-Crafts acylation of mesitylene, presenting a thorough experimental protocol, quantitative data, and a visual representation of the reaction mechanism.
Core Synthesis Pathway: Friedel-Crafts Acylation of Mesitylene
The most direct and widely utilized method for the synthesis of 2',4',6'-trimethylacetophenone is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.[1][2][3] This electrophilic aromatic substitution reaction is highly efficient due to the electron-rich nature of the mesitylene ring, which is activated by the three methyl groups.
The reaction proceeds via the formation of an acylium ion intermediate generated from the reaction between acetyl chloride and aluminum chloride. This potent electrophile then attacks the electron-rich mesitylene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by the tetrachloroaluminate anion regenerates the aromaticity of the ring and yields the final product, 2',4',6'-trimethylacetophenone, after an aqueous workup to decompose the aluminum chloride complex.
Reaction Pathway Diagram
Caption: Friedel-Crafts acylation of mesitylene to form 2',4',6'-trimethylacetophenone.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of 2',4',6'-trimethylacetophenone via Friedel-Crafts acylation.[1]
Materials and Equipment:
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Mesitylene (25 g)
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Acetyl chloride (30 g, freshly distilled)
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Anhydrous aluminum chloride (33 g, finely powdered, freshly prepared)
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Carbon disulfide (75 g)
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Concentrated hydrochloric acid (10 ml)
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Ice
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Benzene
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Dilute sodium hydroxide solution
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Calcium chloride
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Round-bottom flask with a reflux condenser
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Water bath
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Steam distillation apparatus
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Separatory funnel
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Distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 25 g of mesitylene and 75 g of carbon disulfide. Subsequently, add 30 g of freshly distilled acetyl chloride to the mixture.
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Catalyst Addition: Gradually add 33 g of finely powdered, anhydrous aluminum chloride to the flask. The addition should be done cautiously as the reaction is exothermic.
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Reaction: After the addition of the catalyst is complete, gently warm the mixture on a water bath for 15 minutes.
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Quenching: Pour the reaction mixture onto ice and add 10 ml of concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Purification (Steam Distillation): Perform a steam distillation of the mixture until no more oily droplets are observed in the distillate.
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Extraction: Extract the distillate with benzene.
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Washing: Wash the benzene extract sequentially with a dilute sodium hydroxide solution and then with water.
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Drying: Dry the organic layer over anhydrous calcium chloride.
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Purification (Fractional Distillation): Distill the dried benzene extract and collect the fraction boiling between 230-240 °C.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of 2',4',6'-trimethylacetophenone.
| Parameter | Value | Reference |
| Reaction Yield | ||
| Theoretical Yield | 60% | [1] |
| Physical Properties | ||
| Molecular Formula | C₁₁H₁₄O | [4] |
| Molecular Weight | 162.23 g/mol | [4] |
| Boiling Point | 235 °C | [1] |
| Spectroscopic Data | ||
| ¹H NMR | (See detailed description below) | |
| ¹³C NMR | (See detailed description below) | [4][5] |
| IR | (See detailed description below) |
Spectroscopic Data Description:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl protons (CH₃CO-), a singlet for the two aromatic protons, and a singlet for the three methyl groups attached to the aromatic ring.
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¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the quaternary aromatic carbons, the aromatic CH carbons, and the methyl carbons.[4][5]
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IR: The infrared spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 2',4',6'-TRIMETHYLACETOPHENONE(1667-01-2) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
